N-(3-Ethynylpyridin-4-yl)acetamide
Description
N-(3-Ethynylpyridin-4-yl)acetamide is a pyridine-based acetamide derivative characterized by an ethynyl substituent at the 3-position of the pyridine ring and an acetamide group at the 4-position. This compound belongs to a broader class of nitrogen-containing heterocycles, which are widely studied for their pharmacological and synthetic utility.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-(3-ethynylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H8N2O/c1-3-8-6-10-5-4-9(8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) |
InChI Key |
JKSKRUCNQODSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylpyridin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-ethynylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free methods and electrosynthesis are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethynylpyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to yield piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-(3-Ethynylpyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of N-(3-Ethynylpyridin-4-yl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Ethynyl vs. Hydroxyl : The ethynyl group in this compound provides distinct reactivity (e.g., alkyne coupling) compared to hydroxylated analogs like N-(3-hydroxypyridin-4-yl)acetamide, which may exhibit higher polarity and hydrogen-bonding capacity .
- Halogenated Derivatives : Chlorinated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) demonstrate enhanced anticancer activity, suggesting that halogenation could improve bioactivity in the target compound .
2.2. Pharmacological Activity
Several acetamide derivatives exhibit notable bioactivity:
- Anticancer Activity : Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (IC50 ~1.2 µM against MCF-7 cells) highlight the importance of sulfonyl and heterocyclic moieties in cytotoxicity . In contrast, simpler pyridine-acetamides (e.g., N-(3-hydroxypyridin-4-yl)acetamide) lack reported anticancer data, suggesting substituent complexity is critical for efficacy.
- Antimicrobial Activity : Derivatives like 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide (MW 328.4) show broad-spectrum activity due to the triazole-thioether moiety .
Implications for this compound : The ethynyl group may enhance interactions with biological targets (e.g., kinases or DNA via π-π stacking), but empirical studies are needed to validate this hypothesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
